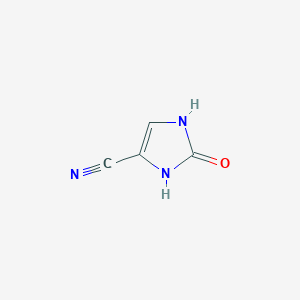

2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile

Description

2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile is a heterocyclic compound featuring a five-membered imidazole ring substituted with a nitrile group at the 4-position and a ketone group at the 2-position.

Properties

IUPAC Name |

2-oxo-1,3-dihydroimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-2-6-4(8)7-3/h2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUWMWWYYQYMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diaminomaleonitrile-Based Synthesis

Diaminomaleonitrile (DMN) serves as a precursor for imidazole ring formation. Reacting DMN with carbonyl equivalents under basic conditions generates the 2-oxoimidazole scaffold. For 4-cyano substitution, cyanoacetamide or malononitrile derivatives are employed. A 2022 study demonstrated that 2-hydroxybenzylidene imines react with aromatic aldehydes to yield 2-aryl-5-cyanoimidazoles, though the target compound requires omission of the aryl group.

Reaction Conditions

-

Solvent: Ethanol or DMSO

-

Catalyst: Triethylamine (2 equiv)

-

Temperature: Room temperature to 80°C

Friedel-Crafts Acylation Approach

Adaptation from Indene Synthesis

A 2020 patent (CN111704559A) detailed Friedel-Crafts acylation for 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile. While targeting an indene derivative, the method illuminates strategies applicable to imidazoles:

-

Condensation: 2-Cyanobenzyl bromide with cyclo(isopropyl) malonate.

-

Hydrolysis/Decarboxylation: NaOH-mediated hydrolysis followed by thermal decarboxylation (165°C).

-

Acylation: AlCl3-catalyzed intramolecular cyclization.

Adapting this to imidazoles would require substituting the benzene ring with a preformed imidazole intermediate. For example, 2-cyanoimidazole precursors could undergo analogous acylation-decarboxylation.

Regiocontrolled Imidazole Assembly

Hydroxyaryl-Directed Cyclization

Computational studies reveal that 2-hydroxyaryl groups direct regioselectivity during imidazole formation. In a model reaction, 2-hydroxybenzylidene imines react with aldehydes to form imidazole-4-carbonitriles instead of dihydropyrazines. The hydroxy group facilitates proton transfer, stabilizing the transition state toward imidazole products.

Mechanistic Insights

-

Imine-Aldehyde Adduct Formation: Nucleophilic attack by the aldehyde on the imine.

-

Diaza-Cope Rearrangement: -sigmatropic shift forming a bicyclic intermediate.

-

Protonation and Aromatization: Intramolecular proton abstraction yields the imidazole core.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as tert-butylhydroperoxide (TBHP) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its derivatives have shown potential in enhancing drug efficacy and specificity, making it invaluable in developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Anticancer Agents:

Recent studies have identified compounds derived from this imidazole derivative as promising anticancer agents. For instance, certain substituted imidazolylpyrrolones have been synthesized and screened for their activity against renal cell carcinoma (RCC), exhibiting low micromolar IC50 values with good selectivity indices compared to non-cancerous cell lines .

Biochemical Research

Enzyme Inhibition Studies:

This compound is utilized extensively in biochemical research to study enzyme inhibition and protein interactions. It provides insights into metabolic pathways and potential therapeutic targets, which are crucial for understanding disease mechanisms and developing new therapeutic strategies .

Molecular Docking Studies:

In silico studies have demonstrated that derivatives of this compound interact positively with target proteins involved in various diseases, including viral infections and asthma. This highlights its potential as a lead compound in drug design .

Agricultural Chemistry

Plant Growth Regulators:

Research has explored the use of this compound as a plant growth regulator. Its application has been linked to improved crop yields and enhanced resistance to environmental stressors, making it an attractive candidate for agricultural innovations aimed at sustainable farming practices .

Material Science

Development of Novel Polymers:

In material science, this compound is incorporated into the development of new polymers and coatings. It has been shown to improve the durability and chemical resistance of materials compared to traditional options. This application is particularly relevant in industries requiring high-performance materials .

Analytical Chemistry

Diagnostic Applications:

In analytical chemistry, this compound is employed in developing methods for detecting and quantifying biomolecules. Its utility aids in diagnostics and environmental monitoring, contributing to advancements in clinical analysis and environmental science .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile involves its interaction with molecular targets in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities between 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile and related heterocyclic nitriles are analyzed below, with a focus on crystallographic data, hydrogen bonding, and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Heterocyclic Nitriles

*Calculated based on molecular formula.

Key Observations

In contrast, 1,3-thiazole-4-carbonitrile () has a fully aromatic thiazole ring, favoring π–π stacking over N–H interactions . The pyrido-benzimidazole system () introduces fused aromaticity, likely increasing thermal stability compared to simpler imidazole derivatives .

Hydrogen Bonding and Crystal Packing :

- The nitrile group in all compounds acts as a hydrogen-bond acceptor. For 1,3-thiazole-4-carbonitrile, C–H⋯N interactions dominate, while the target compound’s oxo group may enable stronger N–H⋯O bonds, as seen in related imidazolones .

- Bulky substituents (e.g., benzyl groups in ) disrupt close packing but introduce aromatic C–H⋯π interactions, altering solubility and melting points .

Functional Group Impact: The hydroxyethyl group in introduces O–H⋯N hydrogen bonding, absent in the target compound. This could enhance solubility in polar solvents .

Research Findings

- Crystallographic Trends : The Cambridge Structural Database (CSD) highlights that nitrile-containing heterocycles frequently exhibit layered packing via π–π stacking, a trend observed in 1,3-thiazole-4-carbonitrile (CCDC 2128844) .

- Hydrogen Bonding Analysis: Graph set analysis () predicts that the target compound’s oxo group would form R₂²(8) motifs with adjacent N–H donors, similar to benzimidazole derivatives .

Biological Activity

2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (C4H3N3O) is a heterocyclic compound featuring an imidazole ring, which is notable for its presence in various biologically active molecules. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Functional Groups : The compound features a carbonyl group (C=O) and a nitrile group (C≡N), which contribute to its reactivity and biological activity.

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant activity. This property is particularly significant as it suggests potential applications in treating epilepsy and other seizure disorders. The exact mechanism of action remains to be fully elucidated; however, compounds with similar imidazole structures often interact with neurotransmitter systems or modulate ion channels involved in neuronal excitability.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives of imidazole can inhibit the growth of various bacterial strains. The presence of the nitrile group is thought to enhance the compound's interaction with microbial targets, potentially disrupting cellular processes.

While specific mechanisms for this compound are not entirely defined, several hypotheses based on related compounds can be proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or neuronal excitability.

- Receptor Modulation : It could interact with neurotransmitter receptors or ion channels, altering neuronal signaling pathways.

- Structural Similarity to Active Compounds : The imidazole framework is common in many pharmacologically active compounds, suggesting that similar interactions may occur.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticonvulsant | Demonstrated efficacy in seizure models | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential to inhibit key metabolic enzymes |

Case Study: Anticonvulsant Activity

A study evaluating the anticonvulsant properties of various imidazole derivatives found that this compound displayed significant activity in animal models. The study utilized a battery of tests including maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) methods to assess efficacy. Results indicated that this compound could reduce seizure frequency and duration significantly compared to control groups .

Case Study: Antimicrobial Efficacy

In another investigation, derivatives of this compound were synthesized and screened against a range of bacterial pathogens. The results demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong potential for development into new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.